molecular formula C15H23N5O14P2 B1212986 ADP-ribose

ADP-ribose

Cat. No.: B1212986
M. Wt: 559.32 g/mol
InChI Key: SRNWOUGRCWSEMX-KEOHHSTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADP-ribose (adenosine diphosphate ribose) is a nucleotide derivative formed by the enzymatic transfer of this compound moieties from β-nicotinamide adenine dinucleotide (β-NAD⁺) to target proteins. This post-translational modification, catalyzed by poly(this compound) polymerases (PARPs), regulates critical cellular processes such as DNA repair, chromatin remodeling, transcription, and apoptosis . This compound exists in monomeric (MARylation) or polymeric (PARylation) forms, with polymers (PAR) comprising linear or branched chains of this compound units linked via α(1→2)- or α(1→2′′)-glycosidic bonds . The degradation of PAR into free this compound is mediated by poly(this compound) glycohydrolase (PARG) and ADP-ribosylhydrolases (ARHs), highlighting its dynamic role in signaling .

Properties

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

SRNWOUGRCWSEMX-KEOHHSTQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Synonyms

5'-Diphosphoribose, Adenosine
Adenosine 5' Diphosphoribose
Adenosine 5'-Diphosphoribose
Adenosine Diphosphate Ribose
Adenosine Diphosphoribose
ADP Ribose
ADP-Ribose
ADPribose
Diphosphate Ribose, Adenosine
Diphosphoribose, Adenosine
Ribose, Adenosine Diphosphate
Ribose, ADP

Origin of Product

United States

Preparation Methods

PARP-Mediated Synthesis

PARP1, a nuclear enzyme, automodifies itself by transferring ADPr units to target proteins. Large-scale synthesis involves incubating PARP1 with β-NAD+ in the presence of DNA nicks to activate the enzyme. For example, a reaction mixture containing 1.88 µM PARP1 (1–1014) and 13.7 µM PARP1 (379–1014) in 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, and 2 mM DTT yields polydisperse poly(this compound) (PAR) chains. Tankyrase 1 (TNKS1), another PARP family member, can heteromodify histones under similar conditions, producing ADPr-protein conjugates.

Key Parameters:

  • Substrate Concentration : 1–10 mM β-NAD+ optimizes chain elongation.

  • Reaction Time : 30–60 minutes at 37°C ensures sufficient polymerization.

  • Yield : Enzymatic methods typically achieve 70–80% conversion efficiency but require subsequent purification to isolate ADPr.

ADP-Ribosyl Cyclase for Cyclic ADPr Analogues

ADP-ribosyl cyclase converts β-NAD+ into cyclic this compound (cADPR), a calcium-signaling molecule. While primarily used for cADPR, this enzyme can also generate linear ADPr under modified conditions. For instance, substituting β-NAD+ with 4-thioribose derivatives produces stable cADPR mimics, such as cADP-4-thioribose (cADPtR), which resist hydrolysis.

Chemical Synthesis of this compound

Chemical synthesis offers precise control over ADPr structure, enabling the production of homogeneous oligomers and analogues. Recent advances in glycosylation and phosphorylation chemistry have streamlined these processes.

Biomimetic α-Selective Ribosylation

A breakthrough method involves α-selective ribosylation of β-NAD+ in an ionic liquid system. By reacting β-NAD+ with azide-functionalized ribose in choline dihydrogen phosphate, researchers synthesized α-ADPr-azide, a key intermediate. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-glycine peptides yields α-ADPr-peptide conjugates in two steps.

Advantages:

  • Modularity : Enables incorporation of fluorescent or biotin tags for functional studies.

  • Yield : 60–75% overall yield for α-ADPr derivatives.

Stepwise Glycosylation and Phosphorylation

A 10-step synthesis starting from 6-chloropurine ribofuranoside (4) demonstrates efficiency in constructing the ADPr core. Key steps include:

  • α-1,2-cis-Glycosylation : Achieved using NAP-protected ribofuranosyl donors, yielding diribofuranosyl adenosine with >15:1 α/β selectivity.

  • Late-Stage Phosphorylation : Chemoselective installation of pyrophosphate via H-phosphonate coupling, avoiding side reactions.

StepReactionReagents/ConditionsYield (%)
1GlycosylationNAP-ribofuranosyl donor, TMSOTf82
2DeprotectionDDQ in CH₂Cl₂/water74
3PhosphorylationH-phosphonate, I₂ oxidation89

This route achieves a 6.1% overall yield, significantly outperforming earlier methods requiring 18 steps.

Purification and Characterization of this compound

Ethanol Precipitation and Enzymatic Digestion

Crude ADPr mixtures are precipitated using ethanol and sodium acetate (pH 5.0) to remove proteins and nucleotides. Subsequent pronase digestion (1 mg/mL, 37°C overnight) degrades residual proteins, while DNase I and RNase A eliminate nucleic acids. Nuclease P1 further hydrolyzes oligonucleotides to 5’-mononucleotides, leaving ADPr intact.

Hydroxylapatite Chromatography

Hydroxylapatite (HA) columns effectively separate ADPr from contaminants. A 0.1–0.3 M phosphate gradient (pH 6.8) elutes ADPr as a single peak, confirmed by UV absorption (A₂₈₀/A₂₆₀ = 0.24). HA chromatography achieves >95% purity, critical for antibody production and structural studies.

Analytical Validation of this compound

Mass Spectrometry

MALDI-TOF MS identifies ADPr by its molecular ion ([M+H]+ = 558.1 Da). Fragmentation patterns distinguish linear ADPr from cyclic or branched isoforms.

Enzymatic Hydrolysis Assays

Incubation with poly(this compound) glycohydrolase (PARG) confirms ADPr identity. Complete hydrolysis to AMP and ribose-5-phosphate within 30 minutes validates substrate specificity .

Chemical Reactions Analysis

ADP-ribosylation Reaction Types

ADP-ribose forms three distinct covalent modifications through NAD+-dependent enzymatic reactions:

Reaction TypeCatalytic EnzymesChemical LinkageBiological Role
Mono-ADP-ribosylation ARTCs, SirtuinsGlycosidic (C1″-N/O)Chromatin remodeling
Poly-ADP-ribosylation PARPs (ARTD family)O-glycosidic (C1″-O)DNA damage response
Cyclic ADP-ribosylation CD38, BST1Intramolecular cyclizationCalcium signaling

Key stereochemical features:

  • PARPs create α(1→2) glycosidic bonds in poly-ADP-ribose (PAR) chains

  • Sirtuins generate 1″-O-acetyl-ADP-ribose (OAADPr) via NAD+-dependent deacetylation

Hydrolysis and Enzymatic Processing

ADP-ribosylhydrolases (ARHs) exhibit substrate-specific cleavage activities:

Table 2: Hydrolase Specificity

EnzymeSubstrateCleavage PositionpH OptimumInhibition Profile
ARH1This compound-arginineC1″-N linkage9.0This compound (Ki = 0.2 mM)
ARH3Poly-ADP-ribose/OAADPrC1″-O linkage7.5This compound (Ki = 0.5 mM)

Mechanistic insights:

  • ARH3 incorporates ¹⁸O at C1″ during OAADPr hydrolysis, confirming nucleophilic attack at the anomeric carbon

  • Vicinal aspartate residues (D77/D78 in ARH1) mediate catalytic activity through acid-base chemistry

Structural Determinants of Reactivity

ADPriboDB 2.0 reveals critical site-specific modification patterns:

Table 3: Top Modified Residues in Human Proteins

Amino AcidModification Frequency (%)Common Structural Context
Glutamate42.7Acidic protein domains
Aspartate28.9DNA-binding regions
Arginine15.3Nuclear localization signals

Notable chemical interactions:

  • This compound forms Schiff base intermediates with ε-amino groups of lysine residues during PARP1 activation

  • Macrodomain-containing proteins (e.g., SARS-CoV-2 nsp3) recognize this compound through conserved binding pockets

Biological Regulation Mechanisms

Recent findings from ADPriboDB 2.0 (48,346 entries):

  • 67% of ADP-ribosylation events occur at identified modification sites

  • 32% colocalize with phosphorylation sites (<5Å proximity)

  • Viral macrodomains preferentially hydrolyze α-linked this compound modifications

These chemical properties enable this compound to function as both a post-translational modifier and secondary messenger. The stereospecificity of its glycosidic linkages creates distinct signaling platforms recognized by effector proteins containing PAR-binding motifs. Ongoing research focuses on developing this compound analogs to target PARP-mediated oncogenic pathways and viral replication mechanisms.

Scientific Research Applications

Role in DNA Repair Mechanisms

ADP-ribose is primarily known for its involvement in DNA repair processes. The enzyme poly(this compound) polymerase (PARP) catalyzes the addition of this compound units to target proteins in response to DNA strand breaks. This modification is crucial for the recruitment of DNA repair proteins and the maintenance of genomic integrity.

  • Mechanism : Upon activation by DNA damage, PARP synthesizes poly(this compound) from NAD+, which modifies chromatin structure and facilitates access for repair machinery .
  • Clinical Relevance : Inhibitors of PARP have been developed as cancer therapies, especially for tumors with BRCA1/2 mutations. These inhibitors exploit the reliance of such tumors on PARP-mediated repair pathways, leading to synthetic lethality .

Table 1: Overview of PARP Inhibitors in Clinical Use

Inhibitor NameMechanism of ActionApproved IndicationsNotable Studies
OlaparibPARP inhibitorOvarian cancer
NiraparibPARP inhibitorOvarian cancer
RucaparibPARP inhibitorOvarian cancer

Cellular Signaling and Stress Response

This compound also plays a significant role in cellular signaling pathways that regulate stress responses and apoptosis. The modification can influence protein interactions and cellular localization.

  • Signaling Pathways : ADP-ribosylation affects various signaling proteins, impacting pathways such as apoptosis and inflammation .
  • Neuroprotective Effects : Research has shown that this compound can protect neurons from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Applications in Immunology

Recent studies indicate that this compound modifications are involved in immune responses, particularly in the context of viral infections.

  • Viral Interactions : Certain viruses manipulate ADP-ribosylation to evade host immune responses. For instance, SARS-CoV-2 has been shown to interact with host proteins through ADP-ribosylation mechanisms .
  • Therapeutic Potential : Understanding these interactions opens avenues for developing antiviral therapies targeting ADP-ribosylation pathways .

Research Tools and Methodologies

The development of tools to study ADP-ribosylation has advanced significantly. For example, the MacroGreen reagent allows for high-affinity detection of ADP-ribosylated proteins.

  • MacroGreen Development : This tool enhances the study of ADP-ribosylation dynamics in various biological contexts, facilitating mass spectrometry analyses and other biochemical assays .
  • Applications : MacroGreen can be utilized in immunoblotting and immunofluorescence to investigate the role of ADP-ribosylation in different diseases.

Case Study 1: Cancer Therapy with PARP Inhibitors

A clinical trial involving olaparib demonstrated significant efficacy in patients with BRCA-mutated breast and ovarian cancers. The trial highlighted the importance of targeting DNA repair mechanisms for therapeutic advantage .

Case Study 2: Neuroprotection

In a study examining oxidative stress in neuronal cells, researchers found that treatment with this compound derivatives reduced cell death and improved survival rates under stress conditions. This suggests potential therapeutic strategies for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

ADP-ribose exerts its effects by binding to and activating the TRPM2 ion channel. This activation is dependent on the presence of nicotinamide adenine dinucleotide as a cofactor. The ribose sugar component of adenosine diphosphate ribose plays a crucial role in this activation process . Additionally, adenosine diphosphate ribose is involved in the regulation of various cellular processes, including DNA repair, transcription, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ADP-ribose shares functional and structural similarities with several related molecules, each with distinct biochemical roles. Below is a detailed comparison:

O-Acetyl-ADP-Ribose

  • Structure : Contains an acetyl group esterified to the ribose hydroxyl of this compound.
  • Function : Implicated in sirtuin-mediated deacetylation reactions. It exhibits cellular effects similar to this compound, such as inducing oocyte maturation, though its mechanism may involve conversion to this compound or direct signaling .
  • Enzyme Interactions: Unlike this compound, O-acetyl-ADP-ribose is rapidly metabolized in cells, suggesting distinct turnover pathways .

Iso-ADP-Ribose (Bisphosphate 24)

  • Structure : Lacks the N-1 ribose moiety of this compound, retaining only the N-ADP-ribose unit with a bisphosphate group.
  • Function : Used as a PAR-binding probe but lacks enzymatic processing by PARG, indicating structural specificity for recognition .
  • Enzyme Interactions: Not cleaved by PARG even at high enzyme concentrations, highlighting the necessity of the N-1 ribose for hydrolysis .

This compound Dimer (PAR Dimer)

  • Structure : Two this compound units linked via α(1→2)-glycosidic and pyrophosphate bonds.
  • Function : Represents the shortest PAR chain retaining PAR-like activity. Binds PAR readers (e.g., macrodomains) and serves as a substrate for PARG .
  • Enzyme Interactions : Processed by PARG into free this compound, with cleavage efficiency comparable to longer PAR chains. Mutations in PARG (E755N/E756N) abolish processing, underscoring conserved catalytic mechanisms .
  • Applications : Chemically synthesized dimers enable structural studies (e.g., PARG co-crystallography) and probe development (e.g., fluorescent or biotinylated derivatives for binding assays) .

β-Linked this compound Derivatives

  • Structure : β-glycosidic linkage instead of the native α-configuration.
  • Function : Altered stereochemistry reduces binding affinity for PAR readers like macrodomains. For example, β-ADP-ribosylated peptides show 10-fold lower binding to histone H2A compared to α-linked isomers .
  • Biological Relevance : Highlights the importance of α-linkages in mediating PAR-protein interactions .

ADPr-RNA

  • Structure : this compound covalently linked to RNA.
  • Function : Recognized by anti-PAR antibodies but binds macrodomains via a distinct groove outside the this compound-binding site, suggesting divergent roles in RNA biology .

Key Research Findings

  • Enzyme Specificity : PARG requires the N-ADP-ribose unit for cleavage but tolerates modifications in the N-1 region (e.g., propargyl groups), enabling probe development .
  • Synthesis Advances : Chemical synthesis of this compound dimers bypasses limitations of enzymatic PAR production, yielding homogeneous oligomers for structural and functional studies .
  • Pathway Cross-Talk : PARylation and MARylation exhibit overlapping but distinct interactomes, with MARylation preferentially targeting serine residues .

Q & A

Q. What are the common methodologies for detecting ADP-ribosylation in experimental settings?

ADP-ribosylation can be detected using:

  • Immunoblotting : Antibodies like anti-PAR/pADPr (e.g., ab14460) specifically bind to poly(ADP-ribose) chains. Protocols involve SDS-PAGE separation, transfer to membranes, and antibody incubation .
  • Mass spectrometry (MS) : Identifies ADP-ribosylated proteins by analyzing mass shifts or using enrichment strategies (e.g., Af1521 macrodomain pull-down) .
  • ELTA (Enzymatic Labeling of Terminal this compound) : A novel method using enzymatic tagging with fluorescent or biotinylated probes for rapid visualization .
  • Immunofluorescence : Localizes PARylation in cells using anti-PAR antibodies and confocal microscopy .

Q. How does this compound contribute to DNA repair mechanisms, and how can this be experimentally validated?

this compound polymers synthesized by PARPs recruit DNA repair proteins (e.g., XRCC1) to sites of damage. Experimental validation includes:

  • PARP inhibition : Treat cells with PARP inhibitors (e.g., olaparib) and assess repair defects via γH2AX foci (marker of double-strand breaks) .
  • Knockout models : Use PARP1/2-deficient cells to study impaired base excision repair (BER) via comet assays or survival post-DNA damage .
  • Biochemical assays : Measure PARP activity in vitro using NAD⁺ as a substrate and fluorometric detection of this compound chains .

Q. What are the key enzymes involved in this compound metabolism, and how can their activity be quantified in vitro?

  • PARPs : Catalyze this compound chain elongation. Activity assays use recombinant PARP1, NAD⁺, and DNA nicks to stimulate auto-modification. Quantify via Western blot (shift in molecular weight) or fluorescence .
  • PARG : Hydrolyzes PAR chains. Assays involve incubating PARylated substrates with PARG and measuring free this compound via HPLC or colorimetric methods .
  • ARTs (ADP-ribosyltransferases) : Monitor mono-ADP-ribosylation using radiolabeled NAD⁺ or click chemistry-based probes .

Advanced Research Questions

Q. What advanced techniques resolve the structural complexity of poly(this compound) chains?

  • Electron microscopy (EM) : Visualizes branched PAR structures (e.g., "star" shapes) on PARP1 .
  • Atomic force microscopy (AFM) : Provides nanoscale resolution of PAR chain length (up to 100 nm) and branching patterns .
  • NMR spectroscopy : Characterizes this compound linkage heterogeneity (α(1→2), α(1→2′′)) in synthetic PAR .

Q. How can researchers address contradictions in reported mechanisms of PAR polymer synthesis?

  • Comparative kinetic studies : Analyze PARP1 auto-modification rates under varying NAD⁺ concentrations to reconcile chain elongation vs. branching .
  • Genetic models : Use PARP1 mutants (e.g., catalytic domain deletions) to dissect roles in chain initiation vs. elongation .
  • Single-molecule imaging : Track PARP1 activity in real time using AFM or fluorescence microscopy .

Q. What novel approaches exist to study PARylation’s role in DNA beyond protein targets?

  • ChIP-seq with anti-PAR antibodies : Identify genomic loci with DNA-bound PAR using chromatin immunoprecipitation .
  • ELTA for DNA termini : Label PARylated DNA ends with biotin for pull-down and sequencing .
  • In vitro reconstitution : Incubate PARPs with naked DNA to assess direct DNA modification .

Q. What methodologies are effective in studying PARG’s role in cancer therapeutics?

  • PARG inhibitors (e.g., IDE161) : Treat BRCA1/2-deficient cancer cells and measure synthetic lethality via clonogenic assays .
  • PAR accumulation assays : Compare PAR levels in PARG-inhibited vs. control cells using immunoblotting .
  • In vivo models : Administer PARG inhibitors to tumor xenografts and monitor PARylation dynamics via PET imaging .

Q. How can multi-target inhibitors against PARP-1 be rationally designed?

  • Systems biology : Integrate microarray data (e.g., GSE13477) to identify co-regulated targets (e.g., c-Met/PARP-1) via protein-protein interaction networks .
  • Structure-activity relationship (SAR) : Screen compound libraries for dual inhibition using PARP1 enzymatic assays and c-Met kinase assays .
  • In silico docking : Model inhibitor binding to PARP1’s catalytic domain and c-Met’s ATP-binding site .

Q. What strategies enable real-time tracking of ADP-ribosylation dynamics in live cells?

  • ELTA with fluorescent probes : Label terminal this compound with Cy3/Cy5 for live-cell imaging .
  • FRET-based biosensors : Engineer PAR-binding domains (e.g., PBZ motifs) linked to fluorescent reporters .
  • Click chemistry : Incorporate ethynyl-NAD⁺ into this compound chains for subsequent labeling with azide-fluorophores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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